[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate
CAS No.: 5450-26-0
Cat. No.: VC3689894
Molecular Formula: C13H22O8S
Molecular Weight: 338.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5450-26-0 |
|---|---|
| Molecular Formula | C13H22O8S |
| Molecular Weight | 338.38 g/mol |
| IUPAC Name | [(3aR,5R,6S,6aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] methanesulfonate |
| Standard InChI | InChI=1S/C13H22O8S/c1-12(2)16-6-7(18-12)8-9(21-22(5,14)15)10-11(17-8)20-13(3,4)19-10/h7-11H,6H2,1-5H3/t7?,8-,9+,10-,11-/m1/s1 |
| Standard InChI Key | CLCAOXSGSHWACR-OXKBGPBOSA-N |
| Isomeric SMILES | CC1(OCC(O1)[C@@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)OS(=O)(=O)C)C |
| SMILES | CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |
| Canonical SMILES | CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)OS(=O)(=O)C)C |
Introduction
[(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d] dioxol-6-yl] methanesulfonate is a complex organic compound featuring a tetrahydrofuro[2,3-d] dioxole core with a dioxolane moiety. This compound is of interest due to its intricate stereochemistry and potential applications in organic synthesis and pharmaceutical research.
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic synthesis techniques. While specific methods for this exact compound are not detailed, similar compounds often involve reactions such as sulfonation or the use of protecting groups like dioxolanes to control reactivity.
Comparison with Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume